molecular formula C5H7BrN2O2 B167605 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione CAS No. 1681-77-2

5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B167605
CAS No.: 1681-77-2
M. Wt: 207.03 g/mol
InChI Key: JAYJINMXBQPKAF-UHFFFAOYSA-N
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Description

5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione is a brominated derivative of uracil, a pyrimidine nucleobase. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is structurally similar to thymine and can be incorporated into DNA, where it acts as a mutagen by inducing base pair substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione typically involves the bromination of uracil derivatives. One common method involves the use of sodium bromide and sodium hypochlorite as brominating agents in an acidic medium. The reaction is carried out at elevated temperatures, followed by purification steps to obtain the desired product .

Industrial Production Methods

For large-scale industrial production, the process involves mixing uracil with a solvent and a catalyst, heating the mixture, and then adding a brominating reagent. The reaction is maintained at specific temperatures for a set duration, followed by cooling to precipitate the product. This method is efficient, cost-effective, and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Incorporated into DNA to study mutagenesis and DNA repair mechanisms.

    Medicine: Investigated for its potential use in cancer treatment due to its ability to induce mutations in rapidly dividing cells.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione involves its incorporation into DNA in place of thymine. This substitution can lead to base pair mismatches during DNA replication, resulting in mutations. The bromine atom enhances the compound’s ability to form hydrogen bonds with guanine, leading to mispairing and subsequent mutations .

Comparison with Similar Compounds

Similar Compounds

    5-Bromouracil: Another brominated derivative of uracil, known for its mutagenic properties.

    5-Fluorouracil: A fluorinated derivative used as an anticancer agent.

    5-Chlorouracil: A chlorinated derivative with similar properties to 5-Bromouracil.

Uniqueness

5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific structural modifications, which enhance its stability and reactivity compared to other similar compounds. Its ability to induce mutations makes it a valuable tool in genetic research and potential therapeutic applications .

Properties

IUPAC Name

5-bromo-5-methyl-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O2/c1-5(6)2-7-4(10)8-3(5)9/h2H2,1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYJINMXBQPKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)NC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50937438
Record name 5-Bromo-5-methyl-5,6-dihydropyrimidine-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1681-77-2
Record name 5-Bromodihydro-5-methyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1681-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromodihydro-5-methyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001681772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-5-methyl-5,6-dihydropyrimidine-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromodihydro-5-methyluracil
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